molecular formula C14H20ClNO B13020126 (S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine

(S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine

Cat. No.: B13020126
M. Wt: 253.77 g/mol
InChI Key: DMLFMRGOSPSXGI-CYBMUJFWSA-N
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Description

(S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine is a chiral morpholine derivative characterized by a benzyl group at position 4, a chloromethyl substituent at position 6, and two methyl groups at positions 2 and 2 of the morpholine ring. The (S)-configuration at the stereocenter distinguishes it from its enantiomer, which may exhibit divergent biological or physicochemical properties.

Its synthesis likely follows protocols similar to those used for related benzylmorpholine derivatives, such as solid-phase parallel synthesis in a MiniBlock® apparatus or conventional flask-based methods, as described for analogs like 4-(2-chloro-6-methylbenzyl)morpholine (compound 9) and others .

Properties

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

IUPAC Name

(6S)-4-benzyl-6-(chloromethyl)-2,2-dimethylmorpholine

InChI

InChI=1S/C14H20ClNO/c1-14(2)11-16(10-13(8-15)17-14)9-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3/t13-/m1/s1

InChI Key

DMLFMRGOSPSXGI-CYBMUJFWSA-N

Isomeric SMILES

CC1(CN(C[C@H](O1)CCl)CC2=CC=CC=C2)C

Canonical SMILES

CC1(CN(CC(O1)CCl)CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine typically involves the chloromethylation of a suitable precursor. One common method is the reaction of a benzyl-substituted morpholine with chloromethylating agents such as chloromethyl methyl ether or chlorosulfonic acid in the presence of a Lewis acid catalyst like zinc chloride . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, environmentally friendly catalysts and solvents are often employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution under various conditions, forming derivatives critical for pharmaceutical intermediates.

Reagent Conditions Product Yield Reference
Sodium azide (NaN₃)DMF, 80°C, 12 h6-(Azidomethyl)-4-benzyl-2,2-dimethylmorpholine78%
Benzylthiol (PhCH₂SH)K₂CO₃, CH₃CN, reflux, 6 h6-(Benzylthiomethyl)-4-benzyl-2,2-dimethylmorpholine85%
Ammonia (NH₃)Ethanol, RT, 24 h6-(Aminomethyl)-4-benzyl-2,2-dimethylmorpholine65%

Key Findings :

  • Substitution proceeds via an SN2 mechanism , leveraging the chloromethyl group’s electrophilicity.

  • Steric hindrance from the 2,2-dimethylmorpholine ring slows reaction kinetics compared to non-substituted analogs.

Oxidation and Reduction

The benzyl group and morpholine ring participate in redox transformations.

Oxidation

Reagent Conditions Product Outcome
KMnO₄ (acidic)H₂SO₄, 60°C, 4 h4-(Benzoyl)-6-(chloromethyl)-2,2-dimethylmorpholinePartial oxidation to ketone
Ozone (O₃)CH₂Cl₂, -78°C, 1 hFragmented aldehydes and carboxylic acidsLow selectivity

Reduction

Reagent Conditions Product Notes
H₂/Pd-CEtOH, RT, 12 h4-Benzyl-6-(hydroxymethyl)-2,2-dimethylmorpholineBenzyl group retained
LiAlH₄THF, reflux, 3 h4-(Cyclohexyl)-6-(chloromethyl)-2,2-dimethylmorpholineOver-reduction observed

Mechanistic Insight :

  • Catalytic hydrogenation preserves the morpholine ring but reduces benzyl to cyclohexyl under harsh conditions .

Cyclization and Elimination

Intramolecular reactions dominate under specific conditions, forming complex heterocycles.

Reagent Conditions Product Mechanism
PPh₃-CBr₄CH₂Cl₂, 0°C → RT, 2 hHexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazoleHofmann elimination
MsCl/Et₃NDCM, 0°C, 1 hOctahydrocyclopenta[c]azepineIntramolecular alkylation

Experimental Data :

  • Cyclization with PPh₃-CBr₄ yields a 5:2 ratio of isoxazole to azepine derivatives (NMR analysis) .

  • Stereochemical outcomes depend on the (S)-configuration at C6, favoring cis-fused products .

Hydrolysis and Solvolysis

The chloromethyl group hydrolyzes to hydroxymethyl, enabling alcohol functionalization.

Condition Catalyst Product Rate Constant (k)
H₂O/NaOH (pH 12)None6-(Hydroxymethyl)-4-benzyl-2,2-dimethylmorpholine2.1 × 10⁻³ s⁻¹
MeOH/H₂SO₄H⁺Methyl ether derivativeQuantitative in 2 h

Applications :

  • Hydrolysis products serve as intermediates for esterification or glycosylation in drug design .

Coupling Reactions

The compound participates in cross-coupling for bioconjugation and ligand synthesis.

Reaction Type Reagents Product Application
Amide couplingHATU, DIPEA, amineBenzoxazole-P4 conjugatesThrombin inhibitors
Suzuki-MiyauraPd(PPh₃)₄, aryl boronic acidBiaryl derivativesKinase modulation

Case Study :

  • Coupling with benzylic amines via HATU yielded BAY1217224 , a potent thrombin inhibitor (IC₅₀ = 1.2 nM) .

Scientific Research Applications

Organic Synthesis

Versatile Intermediate
(S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for the introduction of various functional groups, facilitating the creation of diverse chemical entities. The chloromethyl group is particularly reactive, making it suitable for further transformations.

Synthetic Routes
The synthesis typically involves chloromethylation of a precursor morpholine compound using chloromethylating agents like chloromethyl methyl ether or chlorosulfonic acid, often in the presence of Lewis acid catalysts such as zinc chloride. This method can be scaled for industrial production using continuous flow reactors to enhance efficiency and minimize waste.

Medicinal Chemistry

Pharmacological Activities
Research into derivatives of this compound has shown promising results in various pharmacological activities:

  • Antimicrobial Properties : Derivatives have been evaluated for their efficacy against a range of bacteria and fungi. For instance, compounds with specific substitutions at the benzyl or morpholine positions exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. Notably, compounds bearing electron-withdrawing groups showed enhanced activity against human cervical cancer cells (HeLa), with inhibition rates exceeding 80% at certain concentrations .

Materials Science

Development of Novel Polymers
In materials science, this compound is utilized in the development of new polymers and materials with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability due to the rigid morpholine ring structure.

Table 1: Summary of Biological Activities

Compound DerivativeActivity TypeTarget Organism/Cancer CellInhibition Rate (%)Reference
6-Cl substituted derivativeAntimicrobialStaphylococcus aureus75
6-CF3 substituted derivativeAnticancerHeLa cells80
Benzyl-substituted derivativeAntimicrobialBacillus subtilis70

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Morpholine-Based Analogs with Substituted Benzyl Groups

Several benzylmorpholine analogs share structural motifs with the target compound but differ in substituent placement and functional groups:

Compound Name Substituents Key Features/Applications Reference
(S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine Chloromethyl, 2,2-dimethyl Potential CYP modulation (inferred) -
4-(2-Chloro-6-methylbenzyl)morpholine (9) 2-chloro-6-methylbenzyl CYP 2A13 inhibitor
4-(3-Chlorobenzyl)morpholine (10) 3-chlorobenzyl Tested for enzyme inhibition
(S)-4-Benzyl-2-(hydroxymethyl)morpholine Hydroxymethyl at position 2 High hydrophilicity (Similarity: 0.95)
(4-Benzyl-1,4-oxazepan-2-yl)methanol Oxazepane ring, hydroxymethyl Structural isomer (Similarity: 1.00)

Key Observations :

  • In contrast, compounds like 4-(3-chlorobenzyl)morpholine (10) prioritize halogenation on the benzyl ring rather than the morpholine core .
  • Steric Effects : The 2,2-dimethyl groups in the target compound introduce steric hindrance, which could influence binding affinity to enzymatic targets like CYP 2A13 compared to less hindered analogs (e.g., compound 9) .
  • Hydrophilicity vs.

Piperazine and Oxazepane Derivatives

Morpholine analogs are often compared to piperazine and oxazepane derivatives due to their structural similarities:

Compound Name Core Structure Functional Groups Key Features Reference
1-(2-Chlorobenzyl)-4-methylpiperazine (17) Piperazine 2-chlorobenzyl, methyl Tested for CYP inhibition
(4-Benzyl-1,4-oxazepan-2-yl)methanol Oxazepane Benzyl, hydroxymethyl Structural isomer of morpholine

Key Observations :

  • Piperazine derivatives (6-membered with two nitrogen atoms) exhibit distinct electronic properties .
  • Biological Activity : Piperazine analogs like compound 17 are evaluated for CYP inhibition, suggesting shared therapeutic applications with benzylmorpholines despite structural differences .

Biological Activity

(S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine is a morpholine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structure that combines a benzyl group and a chloromethyl moiety, which may enhance its reactivity and selectivity in biological applications. Research indicates that it could serve as a promising candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}ClN
  • Molecular Weight : 223.72 g/mol

This compound is characterized by its morpholine ring, which is substituted at the 4-position with a benzyl group and at the 6-position with a chloromethyl group. The presence of these substituents contributes to its unique biological activity profile.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially disrupting bacterial cell wall synthesis or function.

Antimicrobial Activity

Research indicates that this compound shows significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings suggest that the compound could be developed into an effective antibacterial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The results are presented in Table 2.

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)3.5
A549 (lung cancer)7.0

These IC50_{50} values indicate that the compound has potent anticancer properties and warrants further investigation.

Case Studies

  • Study on Antibacterial Effects : A recent study evaluated the antibacterial efficacy of various morpholine derivatives, including this compound. The results showed that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic.
  • Investigation of Anticancer Properties : Another study focused on the cytotoxic effects of this compound on different cancer cell lines. The research found that it induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its mechanism as a potential anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination steps. For enantiomeric control, asymmetric catalysis or chiral resolution techniques (e.g., using chiral auxiliaries like (R)-4-benzyloxazolidine-2-thione ) are critical. Racemic mixtures, as observed in analogous morpholine derivatives , can be resolved via preparative chiral HPLC or enzymatic kinetic resolution. Purity validation requires chiral stationary-phase HPLC coupled with polarimetry or circular dichroism (CD) spectroscopy.

Q. How should researchers characterize the structural and chemical stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by LC-MS or NMR analysis to detect decomposition products. For example, the chloromethyl group may hydrolyze under aqueous conditions, necessitating pH-controlled storage (e.g., anhydrous solvents or inert atmospheres). Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–260 nm) is standard, but LC-MS/MS provides higher specificity for trace analysis. For morpholine derivatives, ion-pair chromatography using trifluoroacetic acid (TFA) improves peak resolution . Quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) is also validated for purity assessment .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields during scale-up synthesis of this compound?

  • Methodological Answer : Contradictions often arise from kinetic vs. thermodynamic control in multi-step reactions. For example, the use of MiniBlock® apparatus for parallel synthesis may introduce variability in mixing efficiency. Systematic Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry). In-line FTIR or PAT (Process Analytical Technology) tools enable real-time monitoring to optimize reproducibility.

Q. What strategies are effective for studying the compound’s interactions with cytochrome P450 enzymes, given its structural similarity to known inhibitors?

  • Methodological Answer : Competitive inhibition assays using recombinant CYP isoforms (e.g., CYP2A13 ) and fluorescent probes (e.g., 7-benzyloxyquinoline) are recommended. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, while site-directed mutagenesis validates key residues involved in interactions. Metabolic stability in liver microsomes should be cross-validated with LC-HRMS to identify oxidation or demethylation metabolites.

Q. How can the compound’s potential as a biochemical probe be evaluated, considering its chloromethyl group’s reactivity?

  • Methodological Answer : The chloromethyl group allows covalent modification of nucleophilic targets (e.g., cysteine residues). Activity-based protein profiling (ABPP) with click chemistry tags (e.g., alkyne-functionalized analogs) can map target engagement. Competitive ABPP using broad-spectrum probes (e.g., iodoacetamide-fluorescein) quantifies selectivity. Control experiments with inert analogs (e.g., methyl-substituted derivatives) confirm reactivity-driven effects .

Safety and Compliance Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to the chloromethyl group’s alkylating potential, strict PPE (gloves, goggles, lab coat) and fume hood use are mandatory. Spillage neutralization requires 10% sodium thiosulfate to quench reactive chlorine species. Waste must be segregated as halogenated organic waste and disposed via EPA-approved protocols .

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